Cas no 84910-98-5 (4-methoxy-3-methylbenzene-1-sulfonyl chloride)
4-methoxy-3-methylbenzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonyl chloride, 4-methoxy-3-methyl-
- 4-methoxy-3-methylBenzenesulfonyl chloride
- 4-Methoxy-3-methyl-benzenesulfonyl chloride
- 2-Methoxy-toluol-sulfonsaeure-(5)-chlorid
- 3-methyl-4-methoxybenzenesulfonyl chloride
- 4-methoxy-3-methylbenzene-1-sulfonyl chloride
- 4-methoxy-3-methylbenzenesulfonyl chloride(SALTDATA: FREE)
- 6-methoxy-toluene-3-sulfonyl chloride
- 6-Methoxy-toluol-3-sulfonylchlorid
- Benzenesulfonyl chloride,4-methoxy-3-methyl
- o-Kresolmethylaether-sulfonsaeure-(4)-chlorid
- 4-Methoxy-3-methylbenzenesulfonyl chloride (ACI)
- 6-Methoxy-m-toluenesulfonyl chloride
- MFCD08445775
- 6-methoxy-m-toluensulfonyl chloride
- Z283680996
- 84910-98-5
- 4-methoxy-3-methylbenzene-1-sulfonylchloride
- F2190-0566
- 4-methoxy-3-methyl benzenesulfonyl chloride
- AKOS000154220
- DTXSID80579466
- DB-076168
- GS3076
- FS-4808
- EN300-37290
- AKOS024318849
- W16402
- ALBB-027012
- 4-methoxy-3-methyl-benzenesulfonyl chloride, AldrichCPR
- SCHEMBL739939
- JJDPJUVEBAXEDF-UHFFFAOYSA-N
-
- MDL: MFCD08445775
- Inchi: 1S/C8H9ClO3S/c1-6-5-7(13(9,10)11)3-4-8(6)12-2/h3-5H,1-2H3
- InChI Key: JJDPJUVEBAXEDF-UHFFFAOYSA-N
- SMILES: O=S(C1C=C(C)C(OC)=CC=1)(Cl)=O
Computed Properties
- Exact Mass: 219.99600
- Monoisotopic Mass: 219.9960930g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- PSA: 51.75000
- LogP: 3.01190
4-methoxy-3-methylbenzene-1-sulfonyl chloride Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-methoxy-3-methylbenzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 038026-1g |
4-Methoxy-3-methylbenzenesulfonyl chloride |
84910-98-5 | 98% | 1g |
£25.00 | 2022-03-01 | |
| Fluorochem | 038026-2.5g |
4-Methoxy-3-methylbenzenesulfonyl chloride |
84910-98-5 | 98% | 2.5g |
£46.00 | 2022-03-01 | |
| Fluorochem | 038026-25g |
4-Methoxy-3-methylbenzenesulfonyl chloride |
84910-98-5 | 98% | 25g |
£250.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021282-5g |
4-Methoxy-3-methyl-benzenesulfonyl chloride |
84910-98-5 | 5g |
2080.0CNY | 2021-07-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021282-1g |
4-Methoxy-3-methyl-benzenesulfonyl chloride |
84910-98-5 | 1g |
552.0CNY | 2021-07-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021282-500mg |
4-Methoxy-3-methyl-benzenesulfonyl chloride |
84910-98-5 | 500mg |
372CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021282-5g |
4-Methoxy-3-methyl-benzenesulfonyl chloride |
84910-98-5 | 5g |
2080CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021282-1g |
4-Methoxy-3-methyl-benzenesulfonyl chloride |
84910-98-5 | 1g |
552CNY | 2021-05-07 | ||
| TRC | M269448-25mg |
4-Methoxy-3-methylbenzenesulfonyl Chloride |
84910-98-5 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M269448-50mg |
4-Methoxy-3-methylbenzenesulfonyl Chloride |
84910-98-5 | 50mg |
$ 65.00 | 2022-06-04 |
4-methoxy-3-methylbenzene-1-sulfonyl chloride Production Method
Production Method 1
Production Method 2
4-methoxy-3-methylbenzene-1-sulfonyl chloride Raw materials
4-methoxy-3-methylbenzene-1-sulfonyl chloride Preparation Products
4-methoxy-3-methylbenzene-1-sulfonyl chloride Suppliers
4-methoxy-3-methylbenzene-1-sulfonyl chloride Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 4-methoxy-3-methylbenzene-1-sulfonyl chloride
4-methoxy-3-methylbenzene-1-sulfonyl chloride (CAS No. 84910-98-5): An Overview of Its Synthesis, Properties, and Applications
4-methoxy-3-methylbenzene-1-sulfonyl chloride (CAS No. 84910-98-5) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which includes a sulfonyl chloride functional group attached to a substituted benzene ring. The presence of the methoxy and methyl substituents on the benzene ring imparts specific chemical and physical properties that make it valuable for various applications.
The synthesis of 4-methoxy-3-methylbenzene-1-sulfonyl chloride typically involves the reaction of 4-methoxy-3-methylbenzenesulfonic acid with thionyl chloride (SOCl2). This process is well-documented in the literature and is known for its high yield and purity. The reaction proceeds via the conversion of the sulfonic acid group to the sulfonyl chloride group, which can then be used as an electrophilic reagent in subsequent reactions. The detailed mechanism involves the formation of a sulfuryl chloride intermediate, which subsequently reacts with the sulfonic acid to form the desired product.
4-methoxy-3-methylbenzene-1-sulfonyl chloride is a white crystalline solid with a melting point of approximately 75°C. It is highly reactive due to the presence of the sulfonyl chloride group, which makes it an excellent reagent for forming sulfonamide linkages. This property has been exploited in various synthetic routes, particularly in the preparation of bioactive molecules and pharmaceutical intermediates. For instance, recent studies have shown that this compound can be used as a key intermediate in the synthesis of antifungal agents and anti-inflammatory drugs.
In addition to its use in pharmaceutical research, 4-methoxy-3-methylbenzene-1-sulfonyl chloride has found applications in materials science. Its ability to form stable sulfonamide bonds has led to its use in the development of functional polymers and coatings. These materials exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications such as electronic devices and aerospace components.
The safety and handling of 4-methoxy-3-methylbenzene-1-sulfonyl chloride are critical considerations in laboratory settings. The compound is highly reactive and can release toxic fumes when exposed to moisture or heat. Therefore, it should be stored in a dry, well-ventilated area and handled with appropriate personal protective equipment (PPE). Recent advancements in green chemistry have also focused on developing more environmentally friendly methods for synthesizing this compound, reducing its impact on the environment.
The current research landscape for 4-methoxy-3-methylbenzene-1-sulfonyl chloride is dynamic and evolving. Scientists are continuously exploring new synthetic methods to improve yield and purity while minimizing environmental impact. Additionally, there is growing interest in understanding the biological activity of compounds derived from this reagent. For example, recent studies have investigated the potential of sulfonamide derivatives as inhibitors of specific enzymes involved in disease pathways.
In conclusion, 4-methoxy-3-methylbenzene-1-sulfonyl chloride (CAS No. 84910-98-5) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers working in organic synthesis, pharmaceutical development, and materials science. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in these fields.
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